molecular formula C36H24N2O2 B14128808 2,2'-Di(10H-phenoxazin-10-yl)-1,1'-biphenyl

2,2'-Di(10H-phenoxazin-10-yl)-1,1'-biphenyl

Cat. No.: B14128808
M. Wt: 516.6 g/mol
InChI Key: NHCOVXNIBDXRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl is a complex organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl typically involves multi-step organic reactions. A common approach might include the coupling of phenoxazine derivatives with biphenyl units under specific conditions. Catalysts such as palladium or copper may be used to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenoxazine or biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular components through its phenoxazine moiety, which can intercalate with DNA or interact with proteins. The biphenyl unit may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxazine: The parent compound with simpler structure.

    Phenothiazine: Similar structure but contains sulfur instead of oxygen.

    Biphenyl: The biphenyl unit without the phenoxazine moiety.

Uniqueness

2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl is unique due to the combination of phenoxazine and biphenyl units, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C36H24N2O2

Molecular Weight

516.6 g/mol

IUPAC Name

10-[2-(2-phenoxazin-10-ylphenyl)phenyl]phenoxazine

InChI

InChI=1S/C36H24N2O2/c1-3-15-27(37-29-17-5-9-21-33(29)39-34-22-10-6-18-30(34)37)25(13-1)26-14-2-4-16-28(26)38-31-19-7-11-23-35(31)40-36-24-12-8-20-32(36)38/h1-24H

InChI Key

NHCOVXNIBDXRFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N3C4=CC=CC=C4OC5=CC=CC=C53)N6C7=CC=CC=C7OC8=CC=CC=C86

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.